molecular formula C20H21NO5 B14083661 Fmoc-allo-O-methyl-D-Thr CAS No. 1279032-75-5

Fmoc-allo-O-methyl-D-Thr

Cat. No.: B14083661
CAS No.: 1279032-75-5
M. Wt: 355.4 g/mol
InChI Key: BOGQZFFOTLSMMA-KZULUSFZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-allo-O-methyl-D-Thr typically involves the protection of the amino group of allo-O-methyl-D-threonine with the Fmoc group. This can be achieved by reacting allo-O-methyl-D-threonine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Mechanism of Action

The mechanism of action of Fmoc-allo-O-methyl-D-Thr involves its incorporation into peptides during SPPS. The Fmoc group protects the amino group of allo-O-methyl-D-threonine, preventing unwanted side reactions during peptide synthesis. Once the desired peptide sequence is assembled, the Fmoc group is removed, allowing the free amine to participate in further reactions .

Properties

CAS No.

1279032-75-5

Molecular Formula

C20H21NO5

Molecular Weight

355.4 g/mol

IUPAC Name

(2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxybutanoic acid

InChI

InChI=1S/C20H21NO5/c1-12(25-2)18(19(22)23)21-20(24)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,24)(H,22,23)/t12-,18-/m1/s1

InChI Key

BOGQZFFOTLSMMA-KZULUSFZSA-N

Isomeric SMILES

C[C@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC

Origin of Product

United States

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